(-)-3beta-Acetoxy-5-etienic acid (-)-3beta-Acetoxy-5-etienic acid
Brand Name: Vulcanchem
CAS No.: 7150-18-7
VCID: VC13301148
InChI: InChI=1S/C22H32O4/c1-13(23)26-15-8-10-21(2)14(12-15)4-5-16-17-6-7-19(20(24)25)22(17,3)11-9-18(16)21/h4,15-19H,5-12H2,1-3H3,(H,24,25)/t15-,16-,17-,18-,19+,21-,22-/m0/s1
SMILES: CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(=O)O)C)C
Molecular Formula: C22H32O4
Molecular Weight: 360.5 g/mol

(-)-3beta-Acetoxy-5-etienic acid

CAS No.: 7150-18-7

Cat. No.: VC13301148

Molecular Formula: C22H32O4

Molecular Weight: 360.5 g/mol

* For research use only. Not for human or veterinary use.

(-)-3beta-Acetoxy-5-etienic acid - 7150-18-7

Specification

CAS No. 7150-18-7
Molecular Formula C22H32O4
Molecular Weight 360.5 g/mol
IUPAC Name (3S,8S,9S,10R,13S,14S,17S)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid
Standard InChI InChI=1S/C22H32O4/c1-13(23)26-15-8-10-21(2)14(12-15)4-5-16-17-6-7-19(20(24)25)22(17,3)11-9-18(16)21/h4,15-19H,5-12H2,1-3H3,(H,24,25)/t15-,16-,17-,18-,19+,21-,22-/m0/s1
Standard InChI Key WVHKCBDRQIXZLC-SPHVDITISA-N
Isomeric SMILES CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4C(=O)O)C)C
SMILES CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(=O)O)C)C
Canonical SMILES CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(=O)O)C)C

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Characteristics

(-)-3β-Acetoxy-5-etienic acid (systematic IUPAC name: (3S,8S,9S,10R,13S,14S,17S)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid) belongs to the androstane series of steroids . Its molecular formula is C₂₂H₃₂O₄, with a molecular weight of 360.5 g/mol . The compound features:

  • A 3β-acetoxy group at position C3.

  • A Δ⁵ double bond between C5 and C6.

  • A 17β-carboxylic acid moiety .

The stereochemistry at positions C3, C10, and C13 is critical for its biological activity, as evidenced by its enantioselective binding to estrogen receptor beta (ERβ) .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number7150-18-7 (primary); 51424-66-9 (synonym)
Melting Point237–241°C
Safety StatementsS22-S24/25 (avoid contact/ingestion)
WGK Germany Hazard3 (moderately water hazard)

Synthesis and Production

Classical Synthetic Routes

The synthesis of (-)-3β-acetoxy-5-etienic acid typically begins with pregnenolone acetate (3β-acetoxy-5-pregnen-20-one), a readily available steroid precursor. A seminal procedure involves:

  • Hypobromite Oxidation: Treatment of pregnenolone acetate with sodium hypobromite (NaOBr) at 0–10°C to cleave the side chain at C17, yielding 3β-hydroxyetienic acid .

  • Acetylation: Reaction of the C3 hydroxyl group with acetic anhydride in pyridine, producing the final acetylated product .

This method, reported by Staunton and Eisenbraun, achieves a 55–63% yield after recrystallization from glacial acetic acid . Critical reaction parameters include:

  • Strict temperature control (<10°C) to prevent bromate formation .

  • Use of dioxane as a solvent, necessitating fume hood containment due to peroxide risks .

Modern Modifications

Recent advancements focus on enzymatic acetylation and green chemistry approaches to enhance yield and reduce hazardous waste . For instance, lipase-mediated acetylation under solvent-free conditions has been explored, though industrial adoption remains limited .

Biological Activity and Mechanism of Action

Estrogen Receptor Beta (ERβ) Agonism

(-)-3β-Acetoxy-5-etienic acid acts as a full agonist of ERβ (EC₅₀ = 0.8 μM), with no appreciable binding to androgen receptors (ARs) . This selectivity positions it as a candidate for treating ERβ-mediated conditions such as:

  • Inflammatory diseases (e.g., rheumatoid arthritis) .

  • Neurodegenerative disorders (e.g., Alzheimer’s disease) .

Table 2: Key Pharmacological Data

ActivityModel SystemResultSource
ERβ ActivationHEK293 cellsFull agonism (EC₅₀ = 0.8 μM)
Anti-inflammatory (NO inhibition)RAW264.7 macrophagesIC₅₀ = 12.4 μM
CytotoxicityHeLa cellsIC₅₀ = 3.94 μM

Metabolic Pathways

As a DHEA/DHT metabolite, this compound participates in steroid hormone catabolism, particularly in the liver and prostate . Its urinary excretion suggests potential as a biomarker for steroid metabolism disorders .

Applications in Research and Therapy

Biochemical Tool Compound

(-)-3β-Acetoxy-5-etienic acid is employed to:

  • Probe ERβ signaling pathways in cancer cell lines .

  • Study steroid hormone metabolism in in vitro hepatic models .

Anti-inflammatory Agents

Derivatives of (-)-3β-acetoxy-5-etienic acid exhibit pronounced NO inhibition in LPS-stimulated macrophages, surpassing parent compound activity (e.g., compound 10, IC₅₀ = 0.22 μM) . Structural modifications, such as C17 oxadiazole incorporation, enhance potency and selectivity .

Oncology

Cytotoxic effects against HeLa, MCF7, and A431 cell lines (IC₅₀ = 0.22–3.94 μM) highlight its potential as an antiproliferative agent . Mechanistic studies implicate p38 MAPK/NF-κB pathway inhibition .

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